![molecular formula C22H28N4O4 B2971640 N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-27-7](/img/structure/B2971640.png)
N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
The compound "N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" belongs to the pyrrolo[2,3-d]pyrimidine family, a class of nitrogen-containing heterocycles with significant pharmacological relevance. Its structure features:
- A pyrrolo[2,3-d]pyrimidine core with 1,3-dimethyl and 2,4-dioxo substituents.
- A 7-(2-methoxyethyl) group, which may enhance solubility and pharmacokinetic properties.
- An N-(4-butylphenyl)carboxamide side chain, contributing to lipophilicity and target-binding interactions.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-5-6-7-15-8-10-16(11-9-15)23-19(27)18-14-17-20(26(18)12-13-30-4)24(2)22(29)25(3)21(17)28/h8-11,14H,5-7,12-13H2,1-4H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRLDZAFNYLJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolopyrimidine core. Its molecular formula is C₁₈H₂₃N₃O₄ and it possesses functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.
- Antimicrobial Activity : Some studies report antimicrobial properties against specific bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and inflammatory pathways.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
A study conducted on multicellular spheroids highlighted the compound's ability to reduce tumor size and inhibit cell growth in a dose-dependent manner. The IC50 values were determined for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 10 |
These results indicate significant potential for further development as an anticancer agent .
Antimicrobial Studies
Research evaluating the antimicrobial effects revealed that the compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Streptococcus pneumoniae | 64 |
This suggests its potential application in treating bacterial infections .
Anti-inflammatory Research
In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a reduction in paw edema by approximately 40% compared to control groups .
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
Below is a comparative analysis of key pyrrolo[2,3-d]pyrimidine derivatives, highlighting substituent effects on activity and physicochemical properties:
MTD* = Maximum Tolerated Dose
Key Observations
Substituent Impact on Activity :
- Sulfamoyl groups (e.g., in compound 10b) enhance kinase selectivity, particularly against CDK9, with submicromolar activity .
- Lipophilic side chains (e.g., 4-butylphenyl in the target compound) likely improve membrane permeability and target engagement, as seen in Axl inhibitors with bulky aryl groups .
- Methoxyethyl substituents (as in the target compound) may reduce toxicity compared to halogenated derivatives (e.g., bromobenzyl in compound 1389), which show MTD as low as 10 mg/kg .
Synthetic Strategies :
- The target compound’s synthesis may involve Pd-catalyzed coupling (common in pyrrolo[2,3-d]pyrimidine derivatives; see Scheme 2 in ) or one-pot methods (e.g., acetonitrile-mediated cyclization as in ).
- Green chemistry approaches , such as β-cyclodextrin catalysis in aqueous media, could be adapted for eco-friendly synthesis .
Biological Targets: Kinase inhibition is a recurring theme. Compound 10b inhibits CDK9 (critical for transcription regulation) , while Axl-targeting derivatives block cancer metastasis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.